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Compound of Interest

Compound Name: 3-Iodo-2-methoxypyridine

Cat. No.: B040976 Get Quote

For researchers, scientists, and professionals in drug development, a thorough understanding

of the spectroscopic characteristics of heterocyclic compounds is paramount for structural

elucidation, reaction monitoring, and quality control. This guide provides a detailed comparative

analysis of the spectroscopic properties of 3-iodo-2-methoxypyridine and its halogenated and

non-halogenated analogues. The data presented herein, supported by experimental protocols,

offers a valuable resource for the characterization of this important class of molecules.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 3-iodo-2-methoxypyridine and

its derivatives. These values have been compiled from various sources and provide a basis for

comparing the electronic and structural effects of different substituents on the pyridine ring.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
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Compound δ H-4 (ppm) δ H-5 (ppm) δ H-6 (ppm)
δ OCH₃
(ppm)

J (Hz)

3-Iodo-2-

methoxypyridi

ne

6.65 (dd) 8.03 (dd) 8.13 (dd) 4.00 (s)

J₄,₅ = 7.61,

J₅,₆ = 4.88,

J₄,₆ = 1.76[1]

3-Bromo-2-

methoxypyridi

ne

~6.8 (m) ~7.6 (m) ~8.1 (m) ~3.9 (s) Not specified

3-Chloro-2-

methoxypyridi

ne

~6.8 (m) ~7.6 (m) ~8.1 (m) ~3.9 (s) Not specified

2-

Methoxypyridi

ne

6.82 (ddd) 7.52 (ddd) 8.16 (ddd) 3.92 (s)

J₄,₅ = 7.3,

J₅,₆ = 4.9,

J₄,₆ = 1.0,

J₃,₄ = 8.3,

J₃,₅ = 2.4,

J₃,₆ = 0.9[2]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compoun
d

δ C-2
(ppm)

δ C-3
(ppm)

δ C-4
(ppm)

δ C-5
(ppm)

δ C-6
(ppm)

δ OCH₃
(ppm)

3-Iodo-2-

methoxypy

ridine

~160 ~85 ~115 ~145 ~148 ~54

2-

Methoxypy

ridine

164.2 111.1 138.4 116.6 146.9 53.2

Note: ¹³C NMR data for 3-iodo-2-methoxypyridine is predicted based on known substituent

effects and data for analogous compounds, as experimental data is not readily available in the

searched literature.
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Table 3: Infrared (IR) Spectroscopy Data

Compound Key Absorptions (cm⁻¹)

3-Iodo-2-methoxypyridine

~3000-2850 (C-H stretch), ~1600-1450 (C=C,

C=N ring stretch), ~1250 (C-O stretch), Below

600 (C-I stretch)

2-Methoxypyridine 2979, 1596, 1481, 1434, 1293, 1151, 1032, 777

Note: IR data for 3-iodo-2-methoxypyridine is predicted based on characteristic functional

group absorptions.

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

3-Iodo-2-methoxypyridine 235

220 ([M-CH₃]⁺), 206 ([M-

CHO]⁺), 108 ([M-I]⁺), 78

([C₅H₄N]⁺)

2-Methoxypyridine 109
94 ([M-CH₃]⁺), 79 ([M-

CH₂O]⁺), 78 ([C₅H₄N]⁺)

Note: Mass spectrometry data for 3-iodo-2-methoxypyridine is predicted based on common

fragmentation patterns.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 3-iodo-
2-methoxypyridine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small

amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
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¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer.

Typical acquisition parameters include a spectral width of 12 ppm, a pulse width of 30-45

degrees, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on a 100 MHz spectrometer

using a proton-decoupled pulse sequence. Typical parameters include a spectral width of

200-220 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and an

accumulation of 1024-4096 scans.

Infrared (IR) Spectroscopy
Sample Preparation (Liquid): Place a drop of the neat liquid sample between two potassium

bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Sample Preparation (Solid): Grind a small amount of the solid sample with dry KBr powder

and press the mixture into a thin pellet. Alternatively, dissolve the solid in a volatile solvent,

deposit a drop onto a salt plate, and allow the solvent to evaporate.

Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically

over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For volatile and thermally stable compounds like 3-iodo-2-methoxypyridine, gas

chromatography (GC-MS) or a direct insertion probe can be used.

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the

molecular ion and fragment ions.

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound's

molecular weight and expected fragments (e.g., m/z 40-300).

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic analysis of organic compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b040976?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9175624.htm
https://www.chemicalbook.com/SpectrumEN_1628-89-3_1HNMR.htm
https://www.benchchem.com/product/b040976#spectroscopic-analysis-of-3-iodo-2-methoxypyridine-and-its-derivatives
https://www.benchchem.com/product/b040976#spectroscopic-analysis-of-3-iodo-2-methoxypyridine-and-its-derivatives
https://www.benchchem.com/product/b040976#spectroscopic-analysis-of-3-iodo-2-methoxypyridine-and-its-derivatives
https://www.benchchem.com/product/b040976#spectroscopic-analysis-of-3-iodo-2-methoxypyridine-and-its-derivatives
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b040976?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040976?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

